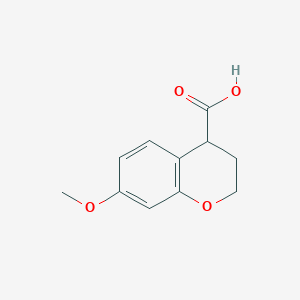

7-Methoxy-chroman-4-carboxylic acid

Vue d'ensemble

Description

7-Methoxy-chroman-4-carboxylic acid is a compound that belongs to the class of oxygen-containing heterocycles . It is a significant structural entity and acts as a major building block in a large class of medicinal compounds .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds, which include 7-Methoxy-chroman-4-carboxylic acid . The review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis

The chroman-4-one framework, to which 7-Methoxy-chroman-4-carboxylic acid belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis

The synthesis of 4-chromanone-derived compounds, including 7-Methoxy-chroman-4-carboxylic acid, has been a focus of several studies . These studies aim to improve the methodologies of these compounds .Physical And Chemical Properties Analysis

Carboxylic acids, such as 7-Methoxy-chroman-4-carboxylic acid, exhibit strong hydrogen bonding between molecules . They therefore have high boiling points compared to other substances of comparable molar mass .Applications De Recherche Scientifique

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 7-Methoxy-chroman-4-carboxylic acid, serve as precursors for a variety of industrial chemicals and can be produced using engineered microbes. However, they become inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields, affecting cell membrane integrity and internal pH. Strategies to increase microbial robustness against such inhibition include metabolic engineering for enhanced tolerance and the use of appropriate exporters (Jarboe et al., 2013).

Syringic Acid: Biosynthesis, Pharmacological, and Industrial Importance

Syringic acid (SA), synthesized via the shikimic acid pathway in plants, demonstrates a wide range of therapeutic applications due to its strong antioxidant activity, which may be attributed to the presence of methoxy groups. SA's effectiveness in disease prevention and treatment is further supported by its ability to modulate enzyme activity and protein dynamics. Beyond its biomedical applications, SA has significant industrial uses in bioremediation and photocatalytic ozonation, showcasing the diverse applications of methoxy-substituted carboxylic acids like 7-Methoxy-chroman-4-carboxylic acid (Srinivasulu et al., 2018).

Antioxidant, Microbiological, and Cytotoxic Activity of Selected Carboxylic Acids

Research comparing the structural effects of carboxylic acids on their bioactivity reveals that structural differences, such as the number of hydroxyl groups and conjugated bonds, significantly impact their antioxidant, antimicrobial, and cytotoxic activities. This suggests the potential for structural modification of compounds like 7-Methoxy-chroman-4-carboxylic acid to enhance their biological activity and application in various scientific and industrial fields (Godlewska-Żyłkiewicz et al., 2020).

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams is critical for their utilization as precursors in bio-based plastics and other products. Research on solvents for liquid-liquid extraction (LLX) highlights the development of new solvents, including ionic liquids, and traditional systems with amines and organophosphorous extractants. These advancements in solvent technology enhance the efficiency and economic feasibility of extracting carboxylic acids, potentially benefiting the processing and application of compounds like 7-Methoxy-chroman-4-carboxylic acid (Sprakel & Schuur, 2019).

Safety And Hazards

According to the safety data sheet, 7-Methoxy-chroman-4-carboxylic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Orientations Futures

The chroman-4-one framework, to which 7-Methoxy-chroman-4-carboxylic acid belongs, has been the focus of several studies aiming to improve the methodologies of 4-chromanone-derived compounds . This suggests that there is ongoing interest in this class of compounds, indicating potential future research directions.

Propriétés

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-7-2-3-8-9(11(12)13)4-5-15-10(8)6-7/h2-3,6,9H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFSXHUGNVCALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-chroman-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)

![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)

![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)

![2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2447459.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)

![4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2447463.png)

![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)

![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)

![2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B2447472.png)